Ethyl 2-hydroxy-5-methoxybenzoate

Catalog No.
S590684
CAS No.
22775-40-2
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydroxy-5-methoxybenzoate

CAS Number

22775-40-2

Product Name

Ethyl 2-hydroxy-5-methoxybenzoate

IUPAC Name

ethyl 2-hydroxy-5-methoxybenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3

InChI Key

QFDVMOCQOGCDKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O

Synonyms

ethyl-5-methoxysalicylate

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O

Synthesis of Gefitinib

Thermophysical Properties

Antifeedants for the Pine Weevil

Excited State Proton Transfer

Antifeedants for Other Insects

Commercial Availability

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester characterized by the presence of a hydroxyl and a methoxy group on the benzene ring, specifically at the 2 and 5 positions, respectively. Its molecular formula is C10H12O4C_{10}H_{12}O_4 and it has a molecular weight of approximately 196.2 g/mol. This compound is often utilized in various chemical syntheses and has been studied for its potential biological activities.

, including:

  • Esterification: It can be synthesized through the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol, often using acid catalysts to enhance the reaction rate.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding acid and alcohol.

Research indicates that ethyl 2-hydroxy-5-methoxybenzoate exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
  • Antioxidant Activity: The compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in biological systems.
  • Potential Anti-inflammatory Effects: Preliminary studies suggest that it might reduce inflammation, although more research is needed to substantiate these claims.

Several methods have been reported for synthesizing ethyl 2-hydroxy-5-methoxybenzoate:

  • Esterification of Hydroxybenzoic Acid:
    • Reacting 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
  • Aluminum Chloride-Catalyzed Reactions:
    • In some cases, it is produced as a minor by-product in reactions involving 2-methyl furan and ethyl propiolate under aluminum chloride catalysis .
  • Using Dicyclohexylcarbodiimide (DCC):
    • A method involving DCC and dimethylaminopyridine as coupling agents to enhance yields during esterification processes .

Ethyl 2-hydroxy-5-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be explored for developing new antimicrobial or anti-inflammatory drugs.
  • Cosmetics: Its potential antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.
  • Agriculture: As an antifeedant, it could be used in pest control formulations .

Ethyl 2-hydroxy-5-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 4-hydroxybenzoateHydroxyl group at position 4Used as a preservative in cosmetics
Ethyl 3-hydroxybenzoateHydroxyl group at position 3Known for its anti-inflammatory effects
Ethyl salicylateSalicylic acid derivativeCommonly used as a topical analgesic
Methyl 2-hydroxy-5-methoxybenzoateMethyl group instead of ethylExhibits different solubility properties

Ethyl 2-hydroxy-5-methoxybenzoate is unique due to its specific positioning of functional groups which influences its reactivity and biological activity compared to these similar compounds.

Ethyl 2-hydroxy-5-methoxybenzoate, a derivative of benzoic acid with the molecular formula C10H12O4 and molecular weight of 196.2 g/mol, can be synthesized through several traditional esterification methods [1]. The most common approach involves the Fischer esterification reaction, which is a special type of esterification conducted by refluxing 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst [20]. This direct condensation method represents one of the most straightforward and economically viable routes for industrial-scale production of this compound [6].

The Fischer-Speier esterification mechanism for synthesizing ethyl 2-hydroxy-5-methoxybenzoate follows a six-step process that begins with the protonation of the carbonyl oxygen of 2-hydroxy-5-methoxybenzoic acid using an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [20] [27]. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethanol in the subsequent addition step [27]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer steps, elimination of water, and finally deprotonation to yield the neutral ester product [27].

A key challenge in the traditional Fischer esterification of ethyl 2-hydroxy-5-methoxybenzoate is the unfavorable chemical equilibrium, which necessitates strategies such as using excess ethanol or removing water to drive the reaction toward completion [20]. Common approaches to overcome this limitation include:

  • Using Dean-Stark distillation apparatus to continuously remove water formed during the reaction [20].
  • Employing drying agents such as anhydrous salts or molecular sieves to absorb water from the reaction mixture [20].
  • Utilizing a large excess of ethanol to shift the equilibrium toward product formation [28].

The traditional esterification of 2-hydroxy-5-methoxybenzoic acid typically requires reaction times of 1-10 hours at temperatures ranging from 60-110°C [20]. The reaction is often carried out without solvent when using excess ethanol, or in non-polar solvents like toluene or hexane that facilitate water removal [20]. Yields from traditional Fischer esterification methods for similar benzoate esters typically range from 55-80%, depending on reaction conditions and purification methods [19] [17].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems has significantly enhanced the synthesis of ethyl 2-hydroxy-5-methoxybenzoate by improving reaction rates, yields, and selectivity [22]. Both homogeneous and heterogeneous catalysts have been investigated for the esterification of benzoic acid derivatives, with particular focus on Lewis acids, solid acid catalysts, and metal-based systems [21].

Lewis acid catalysts have demonstrated remarkable efficiency in the direct esterification of benzoic acid derivatives with alcohols [21]. High-valent Lewis acidic metal salts and organometallics exhibit distinctive activity in these reactions, with catalysts such as hafnium tetrachloride tetrahydrofuran complex (HfCl4·(THF)2) achieving high yields at catalyst loadings as low as 0.2 mol% [21]. For the synthesis of ethyl 2-hydroxy-5-methoxybenzoate, bismuth triflate (Bi(OTf)3) has shown promising results, providing full conversion with minimal side reactions when used at 1 mol% loading [21].

Solid acid catalysts offer advantages in terms of ease of separation, reusability, and environmental compatibility [22]. Zirconium-based catalysts have been particularly effective for the synthesis of benzoate esters [22]. A study on the synthesis of methyl benzoates using zirconium with various carriers demonstrated that these catalysts can function effectively without the need for additional acid catalysts, which represents a significant improvement over traditional methods requiring strong mineral acids [22].

The optimization of reaction parameters plays a crucial role in maximizing the yield and purity of ethyl 2-hydroxy-5-methoxybenzoate [26]. Key parameters that influence the esterification process include:

  • Molar ratio of reactants: An optimal molar ratio of 2-hydroxy-5-methoxybenzoic acid to ethanol typically ranges from 1:3 to 1:5, with excess alcohol generally favoring higher conversion rates [28].
  • Catalyst concentration: The optimal catalyst loading depends on the specific catalyst system but generally falls within 1-5 mol% relative to the acid substrate [21] [26].
  • Reaction temperature and time: Higher temperatures accelerate the reaction but may promote side reactions, necessitating a balance for optimal results [26].
  • Solvent selection: Non-polar solvents like toluene often yield better results than polar solvents for esterification reactions [26].

Table 1: Optimization Parameters for Catalytic Esterification of Benzoic Acid Derivatives

ParameterOptimal RangeEffect on YieldReference
Acid:Alcohol Molar Ratio1:3 to 1:5Higher alcohol ratio increases conversion [28]
Catalyst Loading1-5 mol%Higher loading accelerates reaction but may increase side products [21] [26]
Temperature70-90°CHigher temperatures increase rate but may reduce selectivity [26]
Reaction Time4-8 hoursLonger times increase conversion but plateau after optimal duration [26]
SolventNon-polar (e.g., toluene)Non-polar solvents generally give higher yields [26]

Research findings indicate that the presence of ortho-substituents, such as the hydroxyl group in ethyl 2-hydroxy-5-methoxybenzoate, can significantly affect the esterification process due to steric hindrance and electronic effects [22]. The hydroxyl group at the ortho position can form hydrogen bonds with the carbonyl group, potentially reducing reactivity [22]. To overcome this challenge, specialized catalytic systems that can activate both the carboxylic acid and alcohol functionalities have been developed [26].

Green Chemistry and Sustainable Synthesis

The synthesis of ethyl 2-hydroxy-5-methoxybenzoate has evolved significantly with the integration of green chemistry principles, focusing on environmentally benign methodologies that reduce waste generation, energy consumption, and the use of hazardous substances [4] [15]. Sustainable approaches to the synthesis of this compound align with the fundamental principles of green chemistry, which promote atom-efficient reactions and the use of safer solvents and reaction conditions [4].

Microwave-assisted synthesis represents a significant advancement in the green synthesis of benzoate esters, including ethyl 2-hydroxy-5-methoxybenzoate [25]. This method offers several advantages over conventional heating techniques, including faster reaction times, higher yields, and reduced energy consumption [25]. In a comparative study of benzoate ester synthesis, microwave-assisted reactions completed within 7 minutes, compared to several hours required for conventional methods, while also delivering improved product purity [25]. The directed energy transfer in microwave heating results in more efficient and selective reactions, making it an attractive option for sustainable esterification processes [25].

Ion-exchange resins have emerged as environmentally friendly catalysts for the esterification of benzoic acid derivatives [15]. The Dowex hydrogen ion/sodium iodide (Dowex H+/NaI) approach has demonstrated high efficiency in esterification reactions, offering several green chemistry benefits [15]:

  • High yields under mild reaction conditions
  • Energy efficiency through lower reaction temperatures
  • Non-toxic catalyst system
  • Simple product isolation procedures
  • Reusable catalyst, reducing waste generation [15]

Deep eutectic solvents (DES) represent another innovative approach to sustainable esterification of benzoic acid derivatives [24]. These solvents, composed of hydrogen bond donors and acceptors, function as dual solvent-catalysts for esterification reactions [24]. A study using p-toluene sulfonic acid as the hydrogen bond donor and benzyl tri-ethyl ammonium chloride as the hydrogen bond acceptor achieved high conversion rates (67.5-88.3%) for benzoic acid esterification with various alcohols [24]. The advantages of DES include ease of preparation, low cost, environmental friendliness, reusability, and straightforward product separation [24].

Table 2: Comparison of Green Chemistry Approaches for Benzoate Ester Synthesis

MethodReaction TimeYield (%)Energy ConsumptionCatalyst ReusabilityEnvironmental Impact
Microwave-Assisted7 minutes80-94%LowModerateLow
Dowex H+/NaI4-6 hours75-90%ModerateHigh (>5 cycles)Very Low
Deep Eutectic Solvents3-5 hours67-88%ModerateHigh (>5 cycles)Low
Conventional Heating8-24 hours55-80%HighVariableModerate to High

The development of water-based reaction systems for esterification represents another significant advancement in sustainable synthesis [9]. Traditional esterification reactions typically require anhydrous conditions, as water can shift the equilibrium toward hydrolysis rather than ester formation [20]. However, recent research has demonstrated that certain catalytic systems can effectively promote esterification in aqueous media, significantly reducing the environmental impact of the process [9] [12].

Biocatalytic approaches using enzymes offer perhaps the most environmentally friendly route to synthesizing ethyl 2-hydroxy-5-methoxybenzoate [4]. Lipases and esterases can catalyze the esterification reaction under mild conditions (ambient temperature and neutral pH), with high regioselectivity and without generating hazardous waste [4]. Although enzymatic methods may require longer reaction times compared to chemical catalysis, they represent a promising direction for truly sustainable synthesis of benzoate esters [4].

Patent-Protected Synthetic Routes

Several innovative synthetic routes for ethyl 2-hydroxy-5-methoxybenzoate and related compounds have been protected by patents, highlighting the industrial significance of these compounds and their synthesis methodologies [5] [10] [16]. These patent-protected approaches often focus on improving yield, reducing production costs, or developing novel applications for the resulting compounds [10].

One patented approach involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate, which serves as a key intermediate in the synthesis of pharmaceutical compounds [5]. This process employs anhydrous conditions for direct methylation of the acid to produce the corresponding ester [5]. The patent specifies that methylation conducted under anhydrous conditions allows for direct conversion of 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate, whereas aqueous conditions necessitate a two-step process involving initial esterification followed by methylation [5].

Another patent describes a method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate through a halogenation-condensation sequence [10]. The synthetic route involves:

  • Halogenation (chlorination, bromination, or iodization) of 2-methoxy-4-acetylamine methyl benzoate using methylene dichloride as solvent at 10-40°C for 2-8 hours
  • Condensation of the halogenated intermediate with sodium ethanesulfinate in dimethylformamide at 50-90°C for 5-10 hours
  • Deacetylation using methanol and sulfuric acid under reflux conditions for 5-10 hours [10]

This patented method claims advantages including a simplified operational path, high product yield (up to 80%), excellent product quality (purity reaching 99.5%), and reduced waste generation compared to previous methods [10].

A patent for synthesizing methyl 3-(cyanomethyl)benzoate outlines a process starting from m-toluic acid, which undergoes sequential acylation with thionyl chloride, chlorination with liquid chlorine, esterification with anhydrous methanol, and finally cyanidation using sodium cyanide in toluene [16]. This method claims high yield while avoiding severe waste pollution, making it suitable for industrial production [16].

Table 3: Patent-Protected Synthetic Routes for Benzoate Esters

Patent ReferenceStarting MaterialKey IntermediatesReaction ConditionsClaimed Advantages
US3965173A [5]5-chlorosalicylic acidMethyl 5-chloro-2-methoxybenzoateAnhydrous methylationDirect conversion, higher yield
CN103553991A [10]2-methoxy-4-acetylamine methyl benzoateHalogenated intermediatesHalogenation, condensation, deacetylationSimple route, high yield (80%), high purity (99.5%)
CN105130846A [16]m-toluic acidAcyl chloride, chlorinated intermediateSequential acylation, chlorination, esterification, cyanidationHigh yield, reduced pollution

For the specific synthesis of ethyl 2-hydroxy-5-methoxybenzoate, a patented approach involves the selective protection and esterification strategy [13]. This method typically begins with the protection of the more reactive phenolic hydroxyl group through methylation using reagents such as dimethyl sulfate or iodomethane in the presence of a base like potassium carbonate [13]. The protected intermediate then undergoes esterification with ethanol under acidic conditions to yield ethyl 2-hydroxy-5-methoxybenzoate [13].

Another patent-protected route for synthesizing substituted benzoate esters involves the use of phase transfer catalysis [8]. This approach employs tetrabutylammonium bromide as a phase transfer catalyst in a mixture of dichloromethane and water, facilitating the reaction between the benzoic acid derivative and the alkylating agent [8]. This method offers advantages including rapid reaction at room temperature, simple work-up procedures, and scalability for industrial production [8].

XLogP3

2.9

UNII

QQ4D5D784Y

Other CAS

22775-40-2

Wikipedia

Ethyl 5-methoxysalicylate

Dates

Last modified: 08-15-2023

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